molecular formula C36H58N2O5S B1665511 Unii-J3I865H026 CAS No. 142021-80-5

Unii-J3I865H026

Cat. No.: B1665511
CAS No.: 142021-80-5
M. Wt: 630.9 g/mol
InChI Key: MUVZCNJMKMCHMD-IBSDALFFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ANQ-9040 involves multiple steps, starting with the preparation of the steroidal backbone. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of ANQ-9040 is typically carried out in specialized facilities equipped to handle complex chemical reactions. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

ANQ-9040 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ANQ-9040 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

Scientific Research Applications

ANQ-9040 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity and stability of steroidal neuromuscular relaxants.

    Biology: Employed in studies to understand the interaction of neuromuscular relaxants with biological systems.

    Medicine: Investigated for its potential use in anesthesia and muscle relaxation during surgical procedures.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

ANQ-9040 exerts its effects by acting as a non-depolarizing and competitive antagonist of post-junctional nicotinic receptors. It binds to these receptors and prevents the action of acetylcholine, thereby inhibiting neuromuscular transmission. This results in muscle relaxation without causing depolarization of the muscle membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ANQ-9040

ANQ-9040 is unique due to its rapid onset of action and its ability to provide muscle relaxation without causing depolarization. This makes it a valuable compound for research and potential therapeutic applications .

Q & A

Basic Research Questions

Q. How can I design a robust experimental framework to study the physicochemical properties of Unii-J3I865H026?

  • Methodological Answer : Begin with a systematic literature review using platforms like Google Scholar, prioritizing peer-reviewed articles that report synthesis, stability, or spectroscopic data (e.g., NMR, HPLC) for this compound . For experimental replication, follow protocols from high-impact journals, ensuring controls for variables like temperature, solvent purity, and reaction time. Use validated instrumentation and include triplicate measurements to assess reproducibility .

Q. What strategies are effective for conducting a literature review on this compound to identify research gaps?

  • Methodological Answer : Use keyword combinations (e.g., "this compound AND synthesis," "this compound AND bioactivity") in databases like PubMed and Web of Science. Sort results by citation count to prioritize foundational studies . Annotate gaps in mechanistic studies or contradictory findings (e.g., discrepancies in reported solubility or catalytic activity) and cross-reference with patents or technical reports for industrial context .

Q. How should I structure the methodology section when publishing research on this compound?

  • Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. For synthesis protocols, specify reagents (purity, supplier), equipment calibration details, and reaction conditions (e.g., molar ratios, pH). For characterization, include raw data (e.g., chromatograms, spectral peaks) in supplementary materials and cite established analytical standards (e.g., ICH guidelines) .

Advanced Research Questions

Q. How can I resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis comparing experimental variables (e.g., cell lines, dosage, exposure time). Use statistical tools (e.g., ANOVA, regression models) to identify confounding factors. Replicate key studies under controlled conditions, validating results with orthogonal assays (e.g., fluorescence microscopy alongside flow cytometry) . Publish null results to address publication bias .

Q. What advanced techniques are recommended for elucidating the reaction mechanisms of this compound in catalytic applications?

  • Methodological Answer : Employ kinetic studies (e.g., Eyring plots for activation parameters) paired with computational modeling (DFT, MD simulations). Use in-situ spectroscopic methods (e.g., FTIR, XAS) to track intermediate species. Cross-validate findings with isotopic labeling or mutagenesis studies if applicable .

Q. How can I optimize the synthesis of this compound to improve yield while minimizing byproducts?

  • Methodological Answer : Apply Design of Experiments (DoE) principles, varying factors like catalyst loading, solvent polarity, and temperature. Use response surface methodology (RSM) to model interactions. Characterize byproducts via LC-MS and refine purification steps (e.g., gradient elution in column chromatography) .

Q. What frameworks are suitable for assessing the ethical implications of this compound in biomedical research?

  • Methodological Answer : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies, adhere to ARRIVE guidelines for animal welfare. For human cell lines, ensure informed consent and compliance with GDPR or HIPAA for data anonymization .

Q. Data Analysis & Reporting

Q. How should I handle outliers in datasets generated from this compound experiments?

  • Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate root causes (e.g., instrumentation error, sample contamination) and document exclusions transparently. Use robust statistical methods (e.g., non-parametric tests) if outliers persist .

Q. What tools are recommended for integrating multi-omics data in studies on this compound’s metabolic pathways?

  • Methodological Answer : Use platforms like MetaboAnalyst for metabolomics, STRING for protein interaction networks, and Cytoscape for visualization. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize findings. Share raw data in FAIR-compliant repositories (e.g., MetaboLights) .

Properties

CAS No.

142021-80-5

Molecular Formula

C36H58N2O5S

Molecular Weight

630.9 g/mol

IUPAC Name

[(4aS,4bR,6aS,8R,10aS,10bS,12aS)-8-(azepan-1-ylmethyl)-1,1,10a,12a-tetramethyl-2,3,4,4a,4b,5,6,6a,7,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-1-ium-8-yl] acetate;benzenesulfonate

InChI

InChI=1S/C30H53N2O2.C6H6O3S/c1-23(33)34-30(22-31-18-8-6-7-9-19-31)17-16-28(2)24(21-30)12-13-25-26(28)14-15-29(3)27(25)11-10-20-32(29,4)5;7-10(8,9)6-4-2-1-3-5-6/h24-27H,6-22H2,1-5H3;1-5H,(H,7,8,9)/q+1;/p-1/t24-,25+,26-,27-,28-,29-,30+;/m0./s1

InChI Key

MUVZCNJMKMCHMD-IBSDALFFSA-M

SMILES

CC(=O)OC1(CCC2(C(C1)CCC3C2CCC4(C3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-]

Isomeric SMILES

CC(=O)O[C@@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC(=O)OC1(CCC2(C(C1)CCC3C2CCC4(C3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ANQ 9040
ANQ-9040

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-J3I865H026
Reactant of Route 2
Reactant of Route 2
Unii-J3I865H026
Reactant of Route 3
Unii-J3I865H026
Reactant of Route 4
Unii-J3I865H026
Reactant of Route 5
Unii-J3I865H026
Reactant of Route 6
Unii-J3I865H026

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.